molecular formula C36H58O11 B2706231 Niga-ichigoside F1 CAS No. 95262-48-9

Niga-ichigoside F1

Cat. No.: B2706231
CAS No.: 95262-48-9
M. Wt: 666.8 g/mol
InChI Key: WKKBYJLXSKPKSC-JVJIQXRHSA-N
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Description

Niga-ichigoside F1 is a naturally occurring ursane triterpenoid compound. It is primarily isolated from the plant Rubus imperialis, which belongs to the Rosaceae family. This compound has garnered significant attention due to its antihyperlipidemic, antioxidant, and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niga-ichigoside F1 is typically extracted from the Rubus imperialis plant. The extraction process involves obtaining a crude extract from the plant material, followed by high-efficiency purification using resin column separation and high-speed counter-current chromatography .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from Rubus imperialis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Niga-ichigoside F1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Niga-ichigoside F1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Niga-ichigoside F1 is unique due to its combination of antihyperlipidemic, antioxidant, and antinociceptive properties. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular targets and pathways.

Biological Activity

Niga-ichigoside F1 (NI) is a natural compound primarily derived from the tuberous roots of Potentilla anserina and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of NI, including its anti-inflammatory, antioxidant, and cytotoxic properties, as well as its implications in various health contexts.

Chemical Structure and Properties

This compound is classified as a triterpenoid glycoside with the molecular formula C36H58O11C_{36}H_{58}O_{11} and a CAS number of 95262-48-9. Its structure contributes to its bioactivity, influencing interactions with biological targets.

1. Anti-inflammatory Effects

NI has been shown to exhibit significant anti-inflammatory properties. It reduces nitric oxide (NO) secretion, which is a key mediator in inflammatory responses. In studies involving Rubus imperialis extracts, NI was effective in lowering NO levels, indicating its potential in managing inflammatory conditions .

2. Antioxidant Activity

The compound demonstrates antioxidant activity by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation helps maintain redox homeostasis and regulates lipid metabolism genes, particularly in the context of high-fat diet-induced hepatic steatosis .

3. Gastroprotective Effects

Research indicates that NI possesses gastroprotective effects, potentially through its ability to modulate gastric mucosal defense mechanisms. This activity suggests its therapeutic potential for gastrointestinal disorders .

4. Cytotoxicity and Genotoxicity

A critical aspect of NI's biological profile is its cytotoxicity assessment. Recent studies have evaluated its effects on HepG2/C3A cells, revealing no significant cytogenotoxic effects across a range of concentrations (0.1 to 20 μg/ml). Flow cytometry analyses confirmed that NI does not disrupt the cell cycle or induce apoptosis, suggesting a favorable safety profile in terms of genotoxicity .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Description Reference
Anti-inflammatoryReduces NO secretion; potential therapeutic for inflammation-related conditions
AntioxidantActivates Nrf2 pathway; regulates lipid metabolism genes
GastroprotectiveProtects gastric mucosa; beneficial for gastrointestinal health
CytotoxicityNo significant cytogenotoxic effects observed; safe up to 20 μg/ml

Case Study 1: Anti-inflammatory Mechanism

A study on the extract of Rubus imperialis demonstrated that NI significantly reduced inflammatory markers in vitro. The reduction in NO levels supports its use as a natural anti-inflammatory agent.

Case Study 2: Hepatic Steatosis

In animal models subjected to high-fat diets, NI showed protective effects against hepatic steatosis by modulating lipid metabolism through Nrf2 activation. This finding highlights its potential role in metabolic syndrome management.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBYJLXSKPKSC-JVJIQXRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95262-48-9
Record name Dotorioside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niga-ichigoside F1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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